molecular formula C9H5BrFN3O2 B1490498 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1037149-75-9

1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1490498
CAS No.: 1037149-75-9
M. Wt: 286.06 g/mol
InChI Key: RLDQLQCUNLFKDF-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a versatile chemical scaffold designed for medicinal chemistry and drug discovery research. The 1,2,3-triazole core serves as a stable pharmacophore and a linker, capable of forming key interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions . The carboxylic acid functional group allows for straightforward derivatization into amides, a common strategy to develop potent enzyme inhibitors and receptor modulators . This compound is particularly valuable as a building block for constructing more complex molecules aimed at investigating cancer biology and metabolic regulation. Derivatives of 1,2,3-triazole-4-carboxamide have been identified as highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism and a potential therapeutic target itself . Furthermore, the 1,2,3-triazole motif is a privileged structure in anticancer agent development, with mechanisms of action that can include inducing cell cycle arrest and promoting apoptosis in cancer cells . The bromo and fluoro substituents on the phenyl ring enhance the potential for target binding through steric and electronic effects and provide a site for further functionalization via metal-catalyzed cross-coupling reactions. This product is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN3O2/c10-6-3-5(11)1-2-8(6)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDQLQCUNLFKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. This article explores its biological activity, synthesis, mechanisms of action, and comparative efficacy with related compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Formation of the Triazole Ring : Utilizing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
  • Introduction of the Carboxylic Acid Group : Often achieved through hydrolysis of the corresponding ester or via direct carboxylation methods.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes by mimicking substrate structures or through covalent bonding with nucleophilic residues in proteins.
  • Anticancer Activity : Studies indicate that derivatives of triazoles can selectively inhibit the Bcl-2 protein, a key regulator in apoptosis. This inhibition leads to increased apoptosis in cancer cells expressing Bcl-2.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance:

  • IC50 Values : Compounds derived from this structure have demonstrated sub-micromolar IC50 values against various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancers .
CompoundCell LineIC50 (µM)
5kMDA-MB-231<0.5
5lHeLa<0.6
ControlGossypol1.0

Antimicrobial Activity

Research has indicated that triazole derivatives possess antimicrobial properties against a range of pathogens. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promising results in enhancing cognitive functions through cholinergic modulation .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on Bcl-2 Inhibition : A series of synthesized triazoles demonstrated selective inhibition of Bcl-2-expressing cancer cell lines with varying degrees of potency based on structural modifications .
  • Antioxidant Studies : The antioxidant capacity of triazoles was evaluated using various bioanalytical methods, revealing significant protective effects against oxidative stress .

Comparative Analysis

When compared to other triazole derivatives, such as 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole and its carbaldehyde counterpart, the carboxylic acid variant shows enhanced solubility and interaction with biological targets due to its polar functional group.

CompoundSolubilityAnticancer EfficacyEnzyme Inhibition
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazoleLowModerateWeak
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehydeModerateHighModerate
This compoundHighVery HighStrong

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 214541-35-2) :

    • Substituents : A single fluorine atom at the para position of the phenyl ring.
    • Impact : The fluorine atom introduces moderate electron-withdrawing effects, enhancing the triazole ring’s stability. This compound has a molecular weight of 207.16 g/mol, lower than the target compound due to the absence of bromine .
    • Applications : Likely used in antimicrobial or coordination chemistry due to its simpler structure.
  • 1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1094411-41-2): Substituents: Chlorine (para), fluorine (ortho), and a methyl group on the triazole ring. Chlorine’s larger size compared to bromine may alter binding interactions in biological targets .
  • 1-[4-Bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1179507-09-5) :

    • Substituents : Bromine (para) and trifluoromethyl (ortho).
    • Impact : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing acidity of the carboxylic acid. This compound’s molecular weight (336.06 g/mol) is higher than the target compound due to the trifluoromethyl group .
  • 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Substituents: An amino group at the ortho position. Impact: The amino group enables hydrogen bonding, improving solubility and antimicrobial activity. X-ray crystallography reveals a kink-like conformation with perpendicular phenyl and triazole rings, stabilized by intramolecular hydrogen bonds .

Physicochemical Properties

Property Target Compound* 1-(4-Fluorophenyl) 1-(4-Chloro-2-fluorophenyl)-5-methyl 1-[4-Bromo-2-(trifluoromethyl)phenyl]
Molecular Formula C₉H₅BrFN₃O₂ C₉H₆FN₃O₂ C₁₀H₇ClFN₃O₂ C₁₀H₅BrF₃N₃O₂
Molecular Weight (g/mol) ~287.06 207.16 256.64 336.06
Key Substituents 2-Br, 4-F 4-F 4-Cl, 2-F, 5-CH₃ 4-Br, 2-CF₃
Solubility Moderate (polar solvents) High Low (due to CH₃) Very low (CF₃)

*Estimated based on structural analogs.

Structural and Crystallographic Insights

  • Conformation: The 2-aminophenyl derivative adopts a kink-like structure with a 60° angle between amine and carboxylic acid groups, stabilized by intramolecular N–H···N and O–H···O bonds .
  • Target Compound: Bromine’s steric bulk may enforce a similar conformation, but fluorine’s smaller size could allow greater rotational freedom compared to amino or methyl groups.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally starts from:

  • 2-bromo-4-fluorophenyl azide or the corresponding halogenated aniline derivative converted to azide.
  • Terminal alkynes or substituted alkynes that will form the triazole core upon cycloaddition.

Azide-Alkyne Cycloaddition (Click Chemistry)

A pivotal step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which efficiently constructs the 1,2,3-triazole ring. This reaction is highly regioselective and typically yields 1,4-disubstituted triazoles.

  • The reaction is performed in a mixed solvent system (e.g., MeOH/H2O or THF/H2O).
  • Copper(I) iodide or copper sulfate/sodium ascorbate systems are commonly used catalysts.
  • Reaction temperatures range from room temperature to 60 °C.
  • The proton source (water or alcohol) assists in regenerating the copper catalyst during the reaction cycle.

This step yields the 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole intermediate with high regioselectivity and yield (typically 70–85%).

Carboxylation of the Triazole Ring

The introduction of the carboxylic acid group at the 4-position of the triazole ring can be achieved by:

  • Metalation of the triazole intermediate at the 4-position using a Grignard reagent such as isopropylmagnesium chloride or an isopropylmagnesium chloride-lithium chloride composite at low temperatures (−78 °C to 0 °C).
  • Subsequent bubbling of carbon dioxide (CO2) into the reaction mixture to carboxylate the metalated intermediate.
  • Acidification with hydrochloric acid to yield the free carboxylic acid.

This method is detailed in a patented procedure where 1-substituted-4,5-dibromo-1H-1,2,3-triazole is first selectively monometalated to 1-substituted-4-bromo-1H-1,2,3-triazole, then further metalated and carboxylated to afford the 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

Purification and Isolation

  • After the carboxylation, the mixture is acidified and extracted with organic solvents (ethyl acetate or similar).
  • Drying agents such as anhydrous magnesium sulfate or sodium sulfate are used.
  • The product is concentrated under reduced pressure and crystallized by cooling to 0–5 °C.
  • Final drying under vacuum at 40–50 °C yields the pure carboxylic acid.

Optional Esterification and Further Functionalization

  • Methylation of the carboxylic acid to form methyl esters can be performed using methyl iodide and base (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMAc.
  • This step can facilitate purification or subsequent transformations.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Monometalation of dibromo-triazole 1-substituted-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride in THF/METHF −78 °C to 0 °C 0.5–2 h Not specified Controlled addition to achieve selective monometalation
Second metalation & carboxylation Isopropylmagnesium chloride-lithium chloride composite + CO2 bubbling 10 °C to 25 °C (reaction), −30 °C to 0 °C (CO2) 0.5–2 h (metalation), 5–30 min (CO2) Not specified Carboxylation step to introduce CO2 at 4-position
Acidification & extraction HCl to pH 1–5, extraction with organic solvent, drying, concentration 20 °C to 25 °C Variable Mixture of acids obtained Mixture of 4-carboxylic acid and 5-carboxylic acid isomers
Methylation (optional) Methyl iodide + K2CO3 in THF/DMF or DMAc 0 °C to 80 °C 5–48 h Not specified Conversion to methyl ester for purification
Crystallization & drying Cooling to −5 °C to 5 °C, filtration, drying under vacuum 40 °C Variable ~49% (example for methyl ester) Final isolation of pure product

Example yield: 49% isolated yield of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid methyl ester was reported under similar conditions.

Research Findings and Notes

  • The regioselectivity of the azide-alkyne cycloaddition is critical to obtain the correct substitution pattern on the triazole ring.
  • The presence of electron-withdrawing halogens (bromo and fluoro) on the phenyl ring influences the reactivity and yields of the cycloaddition and metalation steps.
  • The Grignard metalation/carboxylation sequence is sensitive to temperature and reagent stoichiometry to avoid overreaction or side products.
  • Purification often requires careful crystallization and solvent selection to separate isomeric carboxylic acids.
  • Alternative synthetic routes involving Pd-catalyzed cross-coupling after triazole formation have been reported but are less direct for the carboxylic acid installation.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Cu(I)-catalyzed azide-alkyne cycloaddition CuI, 2-bromo-4-fluorophenyl azide, terminal alkyne Click chemistry (cycloaddition) High regioselectivity, mild conditions Requires azide preparation
Grignard metalation and carboxylation Isopropylmagnesium chloride, CO2, HCl Metalation and carboxylation Direct carboxylation at 4-position Sensitive to temperature and stoichiometry
Methylation of carboxylic acid (optional) Methyl iodide, K2CO3, DMF/THF Alkylation Facilitates purification Longer reaction times

This detailed analysis synthesizes the most authoritative and diverse sources on the preparation of this compound, highlighting the key synthetic steps, conditions, and yields. The combination of copper-catalyzed cycloaddition and Grignard carboxylation remains the most effective and widely used approach for this compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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